molecular formula C19H22N2O B14136716 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one CAS No. 135729-57-6

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one

Cat. No.: B14136716
CAS No.: 135729-57-6
M. Wt: 294.4 g/mol
InChI Key: DIDFYSQVOPVZQB-KRWDZBQOSA-N
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Description

2-(3R)-1-Azabicyclo[222]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with a bicyclic ring system fused to a benz[de]isoquinolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system and the subsequent fusion with the benz[de]isoquinolinone core. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and various protection-deprotection strategies to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.

Scientific Research Applications

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octane: A simpler bicyclic compound with similar structural features.

    Benz[de]isoquinolin-1-one: The core structure of the compound, which can be modified to produce various derivatives.

    Tetrahydroisoquinoline: A related compound with a similar bicyclic ring system.

Uniqueness

2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one is unique due to its specific combination of a bicyclic ring system and a benz[de]isoquinolinone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

135729-57-6

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2/t17-/m0/s1

InChI Key

DIDFYSQVOPVZQB-KRWDZBQOSA-N

Isomeric SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@H]4CN5CCC4CC5)C1

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1

Origin of Product

United States

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